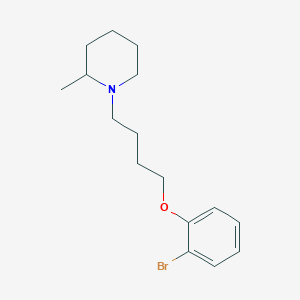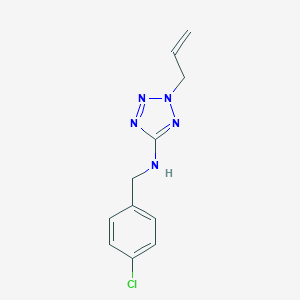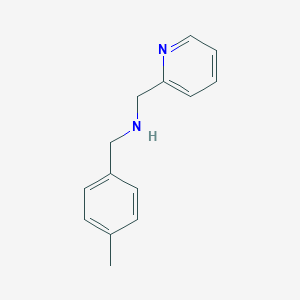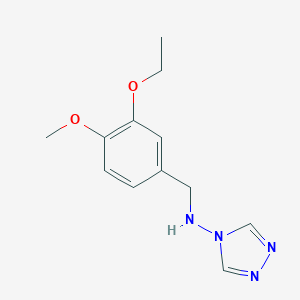
2-Bromophenyl 4-(2-methyl-1-piperidinyl)butyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromophenyl 4-(2-methyl-1-piperidinyl)butyl ether, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sigma-1 receptor ligands, which have been shown to have a wide range of effects on the central nervous system.
Mécanisme D'action
2-Bromophenyl 4-(2-methyl-1-piperidinyl)butyl ether acts as a selective sigma-1 receptor agonist, which has been shown to have a wide range of effects on the central nervous system. The sigma-1 receptor is a protein that is found in high concentrations in the brain and has been implicated in a wide range of physiological processes, including cell survival, neuroprotection, and neurotransmitter release.
Biochemical and Physiological Effects:
2-Bromophenyl 4-(2-methyl-1-piperidinyl)butyl ether has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in mood regulation. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromophenyl 4-(2-methyl-1-piperidinyl)butyl ether has several advantages for use in lab experiments. It is a highly selective sigma-1 receptor agonist, which allows for precise targeting of this receptor. It is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on 2-Bromophenyl 4-(2-methyl-1-piperidinyl)butyl ether. One area of interest is its potential applications in the treatment of addiction, particularly for drugs such as cocaine and methamphetamine. Another area of interest is its potential neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-Bromophenyl 4-(2-methyl-1-piperidinyl)butyl ether and its potential applications in a wide range of physiological processes.
Méthodes De Synthèse
The synthesis of 2-Bromophenyl 4-(2-methyl-1-piperidinyl)butyl ether involves several steps, including the reaction of 2-bromophenol with 4-(2-methyl-1-piperidinyl)butyl magnesium bromide, followed by the addition of methyl iodide and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and DMSO.
Applications De Recherche Scientifique
2-Bromophenyl 4-(2-methyl-1-piperidinyl)butyl ether has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects, as well as potential applications in the treatment of anxiety, depression, and addiction.
Propriétés
Formule moléculaire |
C16H24BrNO |
|---|---|
Poids moléculaire |
326.27 g/mol |
Nom IUPAC |
1-[4-(2-bromophenoxy)butyl]-2-methylpiperidine |
InChI |
InChI=1S/C16H24BrNO/c1-14-8-4-5-11-18(14)12-6-7-13-19-16-10-3-2-9-15(16)17/h2-3,9-10,14H,4-8,11-13H2,1H3 |
Clé InChI |
MXCILNRXBYPLIP-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCCCOC2=CC=CC=C2Br |
SMILES canonique |
CC1CCCCN1CCCCOC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B276667.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276669.png)
![N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276672.png)
![2-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276673.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)

![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)


